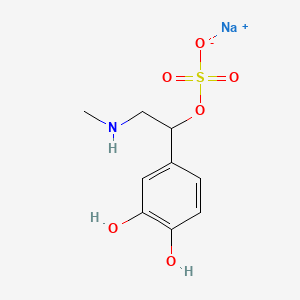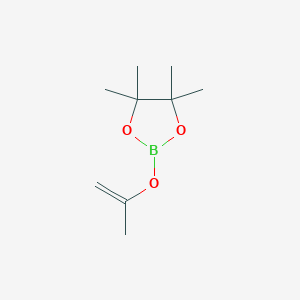
4,4,5,5-Tetramethyl-2-prop-1-en-2-yloxy-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-prop-1-en-2-yloxy-1,3,2-dioxaborolane is a boronic ester compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,4,5,5-Tetramethyl-2-prop-1-en-2-yloxy-1,3,2-dioxaborolane can be synthesized through the reaction of pinacol with isopropenylboronic acid. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems and real-time monitoring ensures consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5,5-Tetramethyl-2-prop-1-en-2-yloxy-1,3,2-dioxaborolane undergoes various types of reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds using palladium catalysts.
Inverse-Electron-Demand Diels-Alder Reaction: This reaction involves the formation of cyclic compounds.
Simmons-Smith Cyclopropanation: This reaction forms cyclopropane rings.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Transition Metal Catalysts: Used in hydroboration reactions.
Phenothiazine: Used as a stabilizer in the compound.
Major Products
Carbon-Carbon Bonded Compounds: Formed in Suzuki-Miyaura cross-coupling reactions.
Cyclic Compounds: Formed in Diels-Alder reactions.
Cyclopropane Rings: Formed in Simmons-Smith reactions.
Applications De Recherche Scientifique
4,4,5,5-Tetramethyl-2-prop-1-en-2-yloxy-1,3,2-dioxaborolane is used in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4,4,5,5-Tetramethyl-2-prop-1-en-2-yloxy-1,3,2-dioxaborolane involves its ability to form stable boron-oxygen bonds. This stability allows it to participate in various chemical reactions, facilitating the formation of new compounds. The molecular targets and pathways involved include the activation of palladium catalysts in cross-coupling reactions and the stabilization of reaction intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Isopropenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(isopropenyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(1-methylethenyl)-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-Tetramethyl-2-prop-1-en-2-yloxy-1,3,2-dioxaborolane is unique due to its high stability and reactivity, making it a preferred reagent in various chemical reactions. Its ability to form stable boron-oxygen bonds and participate in cross-coupling reactions sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C9H17BO3 |
|---|---|
Poids moléculaire |
184.04 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-prop-1-en-2-yloxy-1,3,2-dioxaborolane |
InChI |
InChI=1S/C9H17BO3/c1-7(2)11-10-12-8(3,4)9(5,6)13-10/h1H2,2-6H3 |
Clé InChI |
XGMBDRFURJPXGT-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)OC(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


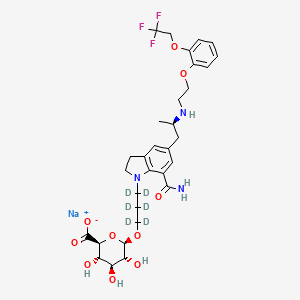
![6-Amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoic acid](/img/structure/B13851607.png)
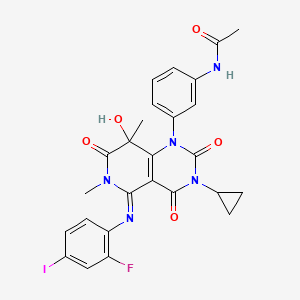
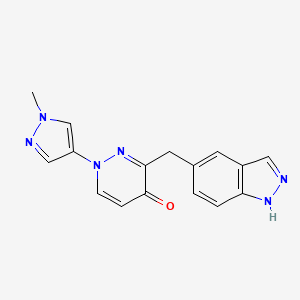
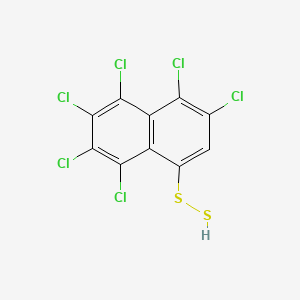
![4-Chloro-2-(methylthio)imidazo[1,2-a][1,3,5]triazine](/img/structure/B13851636.png)
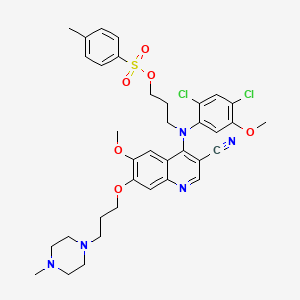


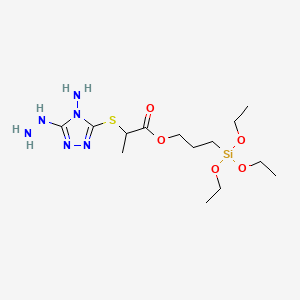
![11-ent-Mifepristone-5-chloro-3,2'-[1,3]dioxolane](/img/structure/B13851659.png)
![(2S,3S,5R,6R)-6-[[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851665.png)
![6-[5-(2-carboxyethenyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851666.png)
